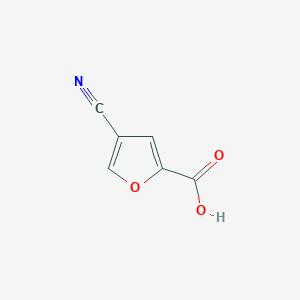

4-Cyanofuran-2-carboxylic acid

CAS No.: 1369496-50-3

Cat. No.: VC6027880

Molecular Formula: C6H3NO3

Molecular Weight: 137.094

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1369496-50-3 |

|---|---|

| Molecular Formula | C6H3NO3 |

| Molecular Weight | 137.094 |

| IUPAC Name | 4-cyanofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H3NO3/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,(H,8,9) |

| Standard InChI Key | YRLAJNQYJPKTAK-UHFFFAOYSA-N |

| SMILES | C1=C(OC=C1C#N)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered furan ring (C<sub>4</sub>H<sub>3</sub>O) with substituents at the 2- and 4-positions. The carboxylic acid group at C2 contributes polarity and hydrogen-bonding capacity, while the cyano group at C4 introduces electron-deficient character, influencing reactivity in electrophilic and nucleophilic reactions.

Table 1: Key Physicochemical Properties of 4-Cyanofuran-2-carboxylic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 137.094 g/mol | |

| IUPAC Name | 4-cyanofuran-2-carboxylic acid | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

Comparatively, 2-furancarboxylic acid (CAS 88-14-2), a structural analog lacking the cyano group, exhibits a higher molecular weight (112.0835 g/mol) and distinct phase-change properties, including a boiling point of 504.2 K and melting point of 405–406 K . The absence of the cyano group in this analog reduces electron withdrawal, altering solubility and thermal stability .

Synthesis and Methodological Advances

Precursor-Based Routes

A synthetic pathway for 4-cyanofuran-2-carboxylic acid derivatives involves brominated furan intermediates. For example, 4,5-dibromofuran-2-carboxylic acid (7) undergoes selective dehalogenation using zinc, followed by esterification and palladium-catalyzed cyanation to yield nitrile intermediates (11) . Subsequent reduction and protection steps generate Boc-protected amines, which are hydrolyzed to the final carboxylic acid .

Applications in Polymer Chemistry

Biodegradable Polymers

4-Cyanofuran-2-carboxylic acid serves as a precursor for polyethylene furanoate (PEF), a biomass-derived alternative to petroleum-based polyethylene terephthalate (PET). The cyano group’s electron deficiency enhances polymerization kinetics, while the carboxylic acid enables esterification with diols. PEF exhibits superior barrier properties to oxygen and carbon dioxide, making it ideal for packaging applications.

Copolymer Design

Incorporating 4-cyanofuran-2-carboxylic acid into copolymers with aliphatic diesters improves thermal stability and mechanical strength. For instance, poly(butylene furanoate-co-succinate) copolymers demonstrate glass transition temperatures () up to 45°C, compared to 30°C for pure polybutylene succinate.

Role in Green Chemistry

Renewable Feedstocks

Derived from lignocellulosic biomass, furan derivatives like 4-cyanofuran-2-carboxylic acid align with the principles of green chemistry by reducing reliance on fossil fuels. Life-cycle assessments (LCAs) indicate a 40–60% reduction in greenhouse gas emissions compared to petrochemical analogs.

Catalytic Recycling

The use of recoverable catalysts, such as Fe<sub>3</sub>O<sub>4</sub>-based nanoparticles, minimizes waste generation. In model reactions, these catalysts retain >90% activity after five cycles, demonstrating feasibility for large-scale production .

Comparative Analysis with Structural Analogs

Table 2: Comparison of 4-Cyanofuran-2-carboxylic Acid and 2-Furancarboxylic Acid

| Property | 4-Cyanofuran-2-carboxylic Acid | 2-Furancarboxylic Acid |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 137.094 g/mol | 112.0835 g/mol |

| Functional Groups | -COOH, -CN | -COOH |

| Boiling Point | Not reported | 504.2 K |

| Applications | Polymers, therapeutics | Food preservatives |

The cyano group in 4-cyanofuran-2-carboxylic acid reduces basicity (pKa ≈ 1.5) compared to 2-furancarboxylic acid (pKa ≈ 3.0), enhancing solubility in polar aprotic solvents .

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interaction with GABA-AT and polymerases could unlock novel therapeutic and industrial applications. Isotope-labeling experiments may clarify metabolic pathways .

Environmental Impact Assessments

Long-term ecotoxicity studies are needed to evaluate biodegradation byproducts and bioaccumulation potential in aquatic ecosystems.

Advanced Material Design

Functionalizing the furan ring with fluorinated or chiral groups could yield high-performance polymers for aerospace or optoelectronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume